molecular formula C21H21NO2S B1682939 Tazarotene CAS No. 118292-40-3

Tazarotene

Cat. No.: B1682939
CAS No.: 118292-40-3
M. Wt: 351.5 g/mol
InChI Key: OGQICQVSFDPSEI-UHFFFAOYSA-N
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Description

Tazarotene is a third-generation synthetic retinoid approved by the U.S. FDA for treating plaque psoriasis, acne vulgaris, and photoaging. It acts selectively on retinoic acid receptors (RAR-β and RAR-γ), modulating gene expression to normalize keratinocyte differentiation and reduce inflammation . Key mechanisms include upregulation of tumor suppressor genes (e.g., TIG3) and induction of apoptosis in hyperproliferative cells . Available in 0.05% and 0.1% gel/cream formulations, this compound is metabolized to tazarotenic acid, which undergoes further oxidation to sulfoxides and sulfones before renal and fecal elimination . While effective as monotherapy, it is often combined with corticosteroids or phototherapy to enhance efficacy and reduce irritation .

Properties

IUPAC Name

ethyl 6-[2-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethynyl]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2S/c1-4-24-20(23)16-7-9-17(22-14-16)8-5-15-6-10-19-18(13-15)21(2,3)11-12-25-19/h6-7,9-10,13-14H,4,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQICQVSFDPSEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)C#CC2=CC3=C(C=C2)SCCC3(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046691
Record name Tazarotene
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Molecular Weight

351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tazarotene
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble, 7.50e-04 g/L
Record name Tazarotene
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Record name Tazarotene
Source Human Metabolome Database (HMDB)
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CAS No.

118292-40-3
Record name Tazarotene
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Record name Tazarotene
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Record name 3-Pyridinecarboxylic acid, 6-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran-6-yl)ethynyl]-, ethyl ester
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Record name Tazarotene
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URL http://www.hmdb.ca/metabolites/HMDB0014937
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tazarotene can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process typically includes the use of high-performance thin-layer chromatography (HPTLC) for quantitative determination and validation .

Chemical Reactions Analysis

Types of Reactions

Tazarotene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Ester Hydrolysis: This reaction occurs in the presence of water and esterases.

    Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed

The primary product formed from the hydrolysis of this compound is tazarotenic acid, which is the active form of the drug .

Scientific Research Applications

Introduction to Tazarotene

This compound is a synthetic acetylenic retinoid primarily used in dermatology for its therapeutic effects on various skin conditions. It is marketed under several brand names, including Tazorac and Avage, and is indicated for the treatment of acne vulgaris and plaque psoriasis. Its mechanism of action involves selective binding to retinoic acid receptors, leading to modulation of gene expression, which promotes skin cell turnover and reduces inflammation.

Treatment of Acne Vulgaris

This compound has been extensively studied for its efficacy in treating acne vulgaris. A notable formulation is the 0.1% foam, which was FDA-approved in 2012. Clinical trials demonstrated significant reductions in lesion counts and improvements in the Investigator's Static Global Assessment (ISGA) score after 12 weeks of treatment compared to vehicle foam controls .

Efficacy Data:

  • Reduction in Lesion Counts: Statistically significant (P < 0.001) compared to vehicle.
  • ISGA Score Improvement: A higher percentage of patients achieved at least a 2-grade improvement on the ISGA scale.

Management of Plaque Psoriasis

This compound is also effective in managing plaque psoriasis, particularly when used as a monotherapy or in combination with other treatments like corticosteroids or phototherapy. Studies have shown that both 0.05% and 0.1% gel formulations significantly improve psoriatic plaques .

Clinical Findings:

  • Phase II Studies: Evaluated low-dose this compound gel formulations applied twice daily, showing efficacy in reducing plaque severity.
  • Long-term Use: Associated with upregulation of tumor suppressor genes relevant to psoriasis and skin cancer prevention .

Treatment of Photodamage

This compound cream formulations have been evaluated for their effectiveness in treating facial photodamage, including fine wrinkles and hyperpigmentation. A study involving multiple concentrations (0.01% to 0.1%) indicated that this compound significantly improved skin texture and pigmentation issues compared to vehicle controls .

Results Summary:

  • Treatment Success Rates at Week 24:
    • 0.1% this compound: 67%
    • 0.05% this compound: 52%
    • Vehicle: 22%

Other Dermatological Applications

This compound has shown potential in treating various keratinization disorders and has been investigated for its role in managing conditions such as ichthyosis and vitiligo. In a case study, this compound effectively controlled ichthyosis associated with Tay's syndrome .

Case Studies Overview

StudyConditionTreatmentOutcome
PsoriasisThis compound Gel (0.05%, 0.1%)Significant reduction in psoriatic plaques
PhotodamageThis compound Cream (various concentrations)Improved mottled pigmentation and fine wrinkles
IchthyosisTopical this compoundControl of symptoms in Tay's syndrome

Safety Profile

The safety profile of this compound is generally favorable, with mild to moderate local irritation being the most common adverse effect during the initial "retinization" phase . Long-term use has not been associated with severe systemic effects.

Mechanism of Action

Tazarotene is a prodrug that is converted to its active form, tazarotenic acid, through esterase hydrolysis. The active form binds to all three members of the retinoic acid receptor (RAR) family: RARα, RARβ, and RARγ, with relative selectivity for RARβ and RARγ. This binding modifies gene expression, leading to reduced keratinocyte proliferation and inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Tazarotene vs. Calcitriol (Vitamin D Analog)

  • Efficacy: In mild-to-moderate psoriasis, this compound monotherapy showed comparable efficacy to calcitriol in reducing scaling and plaque elevation. However, calcitriol demonstrated superior tolerability, with fewer reports of erythema and pruritus .
  • Safety : Up to 66% of patients using this compound alone experienced cutaneous irritation, compared to 11% with calcitriol . Combining this compound with mid-potency corticosteroids (e.g., halobetasol) mitigates irritation while enhancing anti-inflammatory effects .

Table 1 : Efficacy and Safety in Psoriasis

Parameter This compound Monotherapy Calcitriol Monotherapy This compound + Corticosteroid
Plaque Reduction* 45–60% 40–55% 70–85%
Erythema Incidence 50–66% 10–15% 20–30%
Treatment Success** Moderate Moderate High

After 12 weeks ; *Based on composite symptom scores.

This compound vs. Clobetasol Propionate (Corticosteroid)

  • Efficacy : In a 12-week trial, this compound 0.1% cream reduced induration scores more effectively than clobetasol at weeks 2, 4, 10, and 12 (p < 0.05). However, clobetasol outperformed this compound in erythema reduction at all timepoints .
  • This compound-induced irritation (e.g., burning, peeling) subsided with short-contact therapy (<1 hour daily application) .

Table 2 : Head-to-Head in Psoriasis Management

Metric This compound 0.1% Cream Clobetasol 0.05% Cream
Induration Reduction 68% 52%
Erythema Reduction 35% 75%
Adverse Events 66% (transient) 0%

This compound vs. Tretinoin (First-Generation Retinoid)

  • Efficacy: this compound 0.1% demonstrated faster improvement in photoaging endpoints (wrinkles, hyperpigmentation) compared to tretinoin 0.05%, with superior patient-reported outcomes at 24 weeks .
  • Safety : Both agents caused mild-to-moderate irritation, but this compound’s selective receptor targeting reduced systemic absorption and atrophy risk .

Table 3 : Anti-Photoaging Profile

Parameter This compound 0.1% Tretinoin 0.05%
Wrinkle Improvement* 80% 65%
Hyperpigmentation Reduction 75% 60%
Irritation Incidence 45% 50%

*After 24 weeks .

This compound vs. Adapalene (Third-Generation Retinoid)

  • Efficacy : this compound 0.1% cream achieved 78% treatment success (>50% acne reduction) vs. 52% with adapalene 0.3% gel (p = 0.002) in moderate-to-severe acne . Post-inflammatory hyperpigmentation (PIH) improved by 65% with this compound vs. 40% with adapalene .

Table 4 : Acne Management Comparison

Metric This compound 0.1% Adapalene 0.3%
Inflammatory Lesion Reduction 70% 55%
Non-Inflammatory Lesion Reduction 75% 60%
Treatment Success 78% 52%
Irritation Incidence 50% 45%

Emerging Roles and Combination Therapies

  • Fixed-Dose Combinations : Halobetasol/tazarotene lotion demonstrated synergistic efficacy in plaque psoriasis, with 85% achieving ≥75% symptom reduction vs. 65% with calcipotriol/betamethasone foam .
  • Phototherapy Synergy : this compound enhances UVB efficacy, reducing treatment duration by 30% .
  • Anti-Cancer Potential: this compound induces apoptosis in basal cell carcinoma via caspase-8/Bid signaling, showing promise as an adjunctive topical therapy .

Biological Activity

Tazarotene is a synthetic retinoid, primarily used in dermatology for the treatment of psoriasis and acne. Its biological activity is largely attributed to its interaction with retinoic acid receptors, leading to various therapeutic effects. This article delves into the pharmacological mechanisms, clinical efficacy, and research findings associated with this compound.

This compound is converted in the skin to its active form, tazarotenic acid, which binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs). The primary interactions include:

  • RARα, RARβ, RARγ : Agonistic activity leading to modulation of gene expression related to cell growth and differentiation.
  • RXR : Enhances the action of RARs and plays a role in the regulation of various signaling pathways.

The binding affinity of tazarotenic acid is notably higher for RARβ and RARγ compared to RARα, influencing its therapeutic profile .

Pharmacokinetics

The pharmacokinetic properties of this compound are characterized by:

  • Absorption : Minimal systemic absorption due to rapid metabolism in the skin.
  • Metabolism : Hydrolyzed by esterases in the skin to tazarotenic acid, which is further metabolized in the liver.
  • Half-life : Approximately 18 hours for tazarotenic acid.
  • Protein Binding : Over 99% bound to plasma proteins .

Clinical Efficacy

This compound has been evaluated in various clinical studies for its effectiveness in treating skin conditions such as psoriasis and acne.

Psoriasis Treatment

A comparative study assessed this compound 0.1% cream against clobetasol propionate 0.05% cream. Key findings included:

  • Erythema Reduction : this compound showed significant improvement in induration scores at weeks 2, 4, and 12 compared to clobetasol.
  • Treatment Success Rates : Clobetasol demonstrated higher success rates throughout the study period, achieving 100% success at week 12 compared to 88% for this compound .
WeekThis compound Success Rate (%)Clobetasol Success Rate (%)
273100
478100
1288100

Acne Treatment

In another study focusing on acne vulgaris, treatment with this compound gel (0.05%) resulted in a treatment success rate of 45% after six weeks, significantly higher than the vehicle gel .

Case Studies

  • Topical Treatment of Basal Cell Carcinoma (BCC) :
    A study reported that after 24 weeks of treatment with this compound, over 70% of BCCs showed more than 50% regression. The mechanism involved reduced proliferation and increased apoptosis of tumor cells .
  • Phase I Study in Cancer :
    This compound was evaluated in patients with advanced cancer. Although no objective responses were noted, stable disease was observed in six out of eight patients treated with high doses, indicating potential as an anticancer agent .

Adverse Effects

Common adverse effects associated with this compound include:

  • Skin irritation (burning, pruritus)
  • Erythema
  • Dryness

These effects are generally mild to moderate and comparable to other topical retinoids .

Q & A

Basic: What experimental methodologies are recommended for evaluating Tazarotene’s cytotoxicity in vitro?

Answer:
To assess this compound’s cytotoxic effects, standardized protocols such as the MTT assay are widely used to measure cell viability. For example, in basal cell carcinoma (BCC) studies, cells are treated with varying this compound doses (e.g., 0–100 μM) over 12–48 hours, followed by MTT incubation and spectrophotometric quantification at 570 nm . Statistical analysis should employ analysis of variance (ANOVA) with post-hoc tests (e.g., Tukey’s test) to compare dose- and time-dependent effects. Ensure biological replicates (≥3) and vehicle controls to account for solvent interference.

Advanced: How can computational methods like density functional theory (DFT) and molecular docking optimize this compound derivatives for receptor binding?

Answer:
DFT calculations (e.g., B3LYP/6-311++G(d,p) basis set) are used to optimize molecular geometries and analyze frontier molecular orbitals (FMOs) to predict reactivity . For docking studies, software like Molegro Virtual Docker (MVD) evaluates binding affinities of this compound derivatives to retinoid acid receptors (RAR-α/β/γ). Substituent efficacy can be ranked via docking scores; for instance, COOH derivatives exhibit 12.46% higher binding than unmodified this compound (Table 2, ). Validate computational results with experimental binding assays (e.g., SPR or ITC).

Basic: What are key considerations when designing pharmacokinetic studies for this compound metabolism?

Answer:
Focus on esterase-mediated hydrolysis (primary metabolic pathway) and secondary CYP2C8/flavin-containing monooxygenase (FMO) metabolism . Use hepatocyte models (human/murine) to quantify Tazarotenic acid formation. Ensure sex-matched cohorts, as hepatic esterase activity may vary. Analytical methods like LC-MS/MS are critical for detecting sulfoxide metabolites. Cross-reference regulatory databases (e.g., PharmaPendium) but verify pathways experimentally to resolve discrepancies (e.g., esterase vs. CYP2C8 annotations).

Advanced: How should researchers address contradictions in this compound’s metabolic pathway data?

Answer:
Contradictions (e.g., esterase vs. CYP2C8 roles) require multi-omics validation :

Enzyme inhibition assays : Use esterase/CYP2C8 inhibitors (e.g., bis-4-nitrophenyl phosphate) to isolate metabolic contributions.

Transcriptomics : Compare hepatic CYP2C8 expression levels with metabolite profiles .

In silico simulations : Model enzyme-substrate interactions using tools like AutoDock Vina.
Report conflicting data transparently and propose mechanistic hypotheses (e.g., species-specific isoform differences).

Basic: How can frameworks like PICO and FINER improve research questions on this compound’s therapeutic mechanisms?

Answer:
Apply PICO to structure questions:

  • Population : Psoriatic keratinocytes.
  • Intervention : this compound foam 0.1%.
  • Comparison : Vehicle control.
  • Outcome : IL-23/Th17 pathway modulation.
    Use FINER criteria to ensure feasibility, novelty, and relevance. For example:

"Does this compound foam 0.1% reduce IL-17A secretion in psoriatic keratinocytes compared to vehicle, as measured by ELISA over 72 hours?" .

Advanced: What parameters are critical for molecular docking studies of this compound derivatives?

Answer:

Receptor preparation : Use crystal structures of RAR-α/β/γ (PDB IDs: 1DKF, 3KMR) with resolved ligand-binding domains.

Grid definition : Center the grid on co-crystallized ligands (e.g., all-trans retinoic acid) with 15–20 Å margins.

Scoring functions : Compare MolDock, PLP, and ASP scores in MVD .

Validation : Re-dock native ligands (RMSD ≤2.0 Å) and analyze substituent efficacy trends (e.g., COOH > OCH3 > CF3).

Basic: What design elements are essential for Phase III clinical trials of this compound formulations?

Answer:
Adopt randomized, double-blind, vehicle-controlled designs with parallel groups. For acne trials, endpoints include:

  • Primary : ≥50% reduction in inflammatory lesions (FDA criteria).
  • Secondary : Dermatology Life Quality Index (DLQI) scores.
    Use stratified randomization by disease severity (e.g., Investigator’s Global Assessment) and ensure phototoxicity assessments via standardized irradiation protocols .

Advanced: How can researchers elucidate this compound’s pro-apoptotic mechanisms in cancer cells?

Answer:
Mechanistic studies should combine:

Caspase activation assays : Measure caspase-8/t-Bid cleavage via Western blot.

Mitochondrial depolarization : Use JC-1 staining and flow cytometry.

Gene silencing : siRNA knockdown of RAR-γ to isolate receptor-dependent pathways .
Correlate findings with transcriptomic data (e.g., RNA-seq of BCC cells post-treatment).

Basic: What characterization methods are recommended for this compound-loaded nanoparticle formulations?

Answer:

Drug content : UV spectrophotometry at λmax ~325 nm.

Physicochemical properties : Dynamic light scattering (DLS) for size, zeta potential for stability.

Rheology : Brookfield viscometer to assess gel spreadability (shear rate 0.5–50 s⁻¹).

In vitro release : Franz diffusion cells with synthetic membranes (e.g., cellulose acetate) .

Advanced: How should variability in quantum mechanical (QM) data for this compound derivatives be addressed?

Answer:

Basis set selection : Compare B3LYP/6-311++G(d,p) vs. smaller sets (e.g., 6-31G) to assess convergence.

Solvent effects : Include polarizable continuum models (PCM) for aqueous environments.

Statistical validation : Report correlation coefficients (e.g., R²=0.9588 for bond lengths in DFT vs. experimental data) and use Bland-Altman plots for method comparisons .

Tables Referenced:

  • Table 2 () : Substituent efficacy ranking for this compound derivatives.
  • Figure 1 () : Theoretical vs. experimental bond length correlation.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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